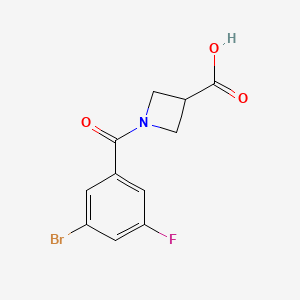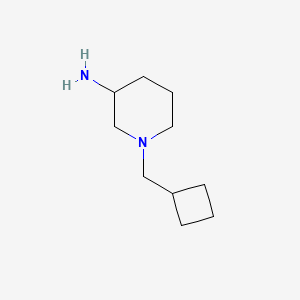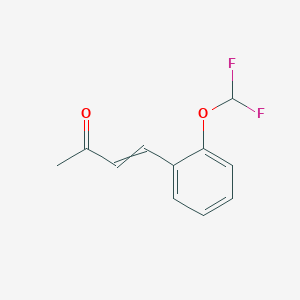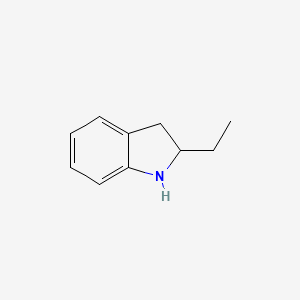
2-ethyl-2,3-dihydro-1H-indole
Vue d'ensemble
Description
2-ethyl-2,3-dihydro-1H-indole is a useful research compound. Its molecular formula is C10H13N and its molecular weight is 147.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Derivatives and Their Applications : The nitration, oxidative halogenation, and radical bromination and chlorination of 2-ethyl-2-methyl-2,3-dihydro-1H-indole yielded nitro, amino, and halo derivatives. These compounds demonstrated potential in antioxidant, antimicrobial, and plant growth regulating activities (Salikhov et al., 2019).
Chemical Transformations : The oxidation of N-acetyl-2-ethyl-2-methyl-2,3-dihydro-1H-indole led to the formation of N-acetyl-2-ethyl-2-methyl-2,3-dihydro-1H-indol-3-one, which was further transformed into other derivatives through various chemical reactions. These transformations highlight the versatility of 2-ethyl-2,3-dihydro-1H-indole in synthetic chemistry (Latypova et al., 2020).
Flow Chemistry Techniques for Improved Synthesis : Utilizing flow chemistry techniques, a novel, one-step heterogeneous catalytic hydrogenation was developed for the synthesis of ethyl 2-(2,3-dihydro-1H-indol-2-yl) acetate. This method avoids commonly used reducing chemicals and optimizes the N-alkylation reaction, demonstrating an environmentally friendly approach to synthesizing indoline derivatives (Örkényi et al., 2017).
Palladium-Catalyzed Reactions in Indole Synthesis : Palladium-catalyzed reactions have become significant in the synthesis and functionalization of indoles, including derivatives of this compound. These methods are generally tolerant of a wide range of functionalities, making them suitable for complex molecular syntheses (Cacchi & Fabrizi, 2005).
Antimicrobial Activity of Indole Derivatives : Various substituted indole derivatives, synthesized through reactions involving this compound, have been evaluated for antimicrobial activities. This research indicates the potential of these compounds in medical and pharmaceutical applications (Prasad, 2017).
Pharmacological Activities : Indole motifs, including those derived from this compound, have been found to be significant in medicine due to their wide range of applications in pharmacological activities (Basavarajaiah & Mruthyunjayaswamya, 2021).
Propriétés
IUPAC Name |
2-ethyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-9-7-8-5-3-4-6-10(8)11-9/h3-6,9,11H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAFMHREFHINGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

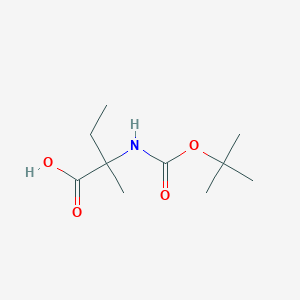



![[3-(3,4-Difluorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B7895129.png)
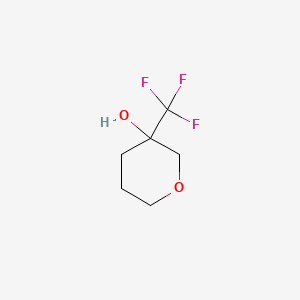
![2-[(3E)-oxan-3-ylidene]acetonitrile](/img/structure/B7895142.png)
![2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B7895146.png)

![2-Thia-8-azaspiro[5.5]undecane 2,2-dioxide](/img/structure/B7895171.png)
